molecular formula C2H3NaO2 B1343620 Sodium acetate-1-13C CAS No. 23424-28-4

Sodium acetate-1-13C

Cat. No. B1343620
CAS RN: 23424-28-4
M. Wt: 83.026 g/mol
InChI Key: VMHLLURERBWHNL-CGOMOMTCSA-M
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Description

Sodium acetate-1-13C is a chemical compound that is often used in scientific research as a tracer or label due to its incorporation of the stable isotope carbon-13 at the first carbon position of the acetate group. This isotopic labeling allows for the tracking of the compound and its metabolic products in various biological and chemical systems.

Synthesis Analysis

The synthesis of sodium acetate-1-13C can be inferred from the use of sodium acetate in various reactions. For instance, sodium acetate is used as a catalyst in the 1,4-addition of thiols to conjugated alkenes and alkynes in aqueous medium, indicating its reactivity and potential for incorporation into other molecules . Additionally, sodium acetate has been used in the synthesis of [Au(NHC)X] complexes, where it plays a role in the activation of C-H and S-H bonds . These studies suggest that sodium acetate-1-13C could be synthesized through similar methods, with the careful incorporation of the 13C isotope into the acetate moiety.

Molecular Structure Analysis

The molecular structure of sodium acetate-1-13C can be deduced from studies on sodium acetate and its derivatives. For example, the crystal structure of β-sodium acetate has been determined using X-ray powder diffraction data, revealing an orthorhombic symmetry and specific unit cell parameters . Although this study does not directly address the 13C-labeled variant, the overall structure is likely to be similar, with the exception of the isotopic substitution at the designated carbon position.

Chemical Reactions Analysis

Sodium acetate-1-13C is involved in various chemical reactions, particularly as a precursor or intermediate. In the biosynthesis of sex pheromone components in the redbanded leafroller moth, sodium [1-14C]acetate is used to trace the incorporation of the label into pheromone components and glycerolipid precursors . While this study uses a radioactive isotope, it is analogous to how sodium acetate-1-13C could be used in non-radioactive tracing studies. Additionally, sodium acetate has been shown to catalyze the 1,4-addition of thiols to conjugated alkenes, which could also be applicable to the 13C-labeled variant .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium acetate-1-13C can be extrapolated from studies on sodium acetate. For instance, the ESR spectra of irradiated single crystals of sodium acetate trihydrate have been examined, providing insights into the behavior of trapped methyl radicals . Carbon-13 relaxation in doubly labeled sodium acetate has also been studied, offering data on the relaxation times of 13C-labeled sodium acetates . These studies contribute to our understanding of the physical properties and behavior of sodium acetate-1-13C in various states and conditions.

Scientific Research Applications

1. Measurement of Acetate Production in Ruminants

In the study of ruminant digestion, sodium acetate-1-13C has been utilized as a tracer to measure the gross production rate of acetate in the rumen of sheep. This method provides a non-radioactive alternative to traditional techniques, offering a safer and environmentally friendly option for research in this field (Breves et al., 1987).

2. Studying Fungal Metabolism

Sodium acetate-1-13C plays a significant role in the study of fungal metabolism. It has been used to trace the biosynthesis and biogenetic interrelationships of metabolites produced by fungi, such as Arthropsistruncata. By incorporating sodium acetate-1-13C into various metabolites, researchers can elucidate their biosynthetic pathways and understand the metabolic processes of these organisms (Ayer & Craw, 1992).

3. Investigating Brain Metabolism

Sodium acetate-1-13C is instrumental in neuroscience research, particularly in studying brain metabolism. By using 1H-[13C]-NMR spectroscopy with sodium acetate-1-13C, researchers can evaluate cerebral acetate transport and metabolic rates, providing insights into astrocytic function and neuronal metabolism (Patel et al., 2010).

4. Plant Metabolism and Stress Response

In plant biology, sodium acetate-1-13C aids in understanding the stress response and metabolism of plants. It has been used to study the biosynthesis of stress metabolites in plants like carrots, helping to uncover the polyketide origin of these metabolites and their formation pathways (Stoessl & Stothers, 1978).

5. Drug Development and Biomedical Research

In the field of drug development and biomedical research, sodium acetate-1-13C is used to study the biosynthesis of various compounds. For example, its incorporation in cultures of Penicillium aurantiogriseum helps in understanding the biosynthesis of hypocholesterolemic agents like compactin (Wagschal et al., 1996).

properties

IUPAC Name

sodium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLLURERBWHNL-CGOMOMTCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177981
Record name Sodium acetate C-13, 1-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.026 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium acetate-1-13C

CAS RN

23424-28-4
Record name Sodium acetate C-13, 1-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023424284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium acetate C-13, 1-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM ACETATE C-13, 1-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J74S8H3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
M Tanabe, G Detre - Journal of the American Chemical Society, 1966 - ACS Publications
… We have made a similar study with sodium acetate-1-13C; observations of the 13C satellite bands of the Cs--H in the griseofulvin obtained in this manner …
Number of citations: 42 pubs.acs.org
G D'alessandro, G Sleiter - Journal of Labelled Compounds …, 1980 - Wiley Online Library
Starting from sodium acetate‐1‐ 13 C or ‐2‐ 13 C improved procedures for the preparation of ethyl acetoacetate‐2,4‐ 13 C 2 , ethyl acetoacetate‐1,3‐ 13 C 2 , ethyl acetoacetate‐2‐ 13 …
M Valdevite, BW Bertoni, EJ Crevelin, L Biral… - Plant Cell, Tissue and …, 2022 - Springer
Quinonemethide triterpenes (QTs) are natural compounds that present anti-cancer action and are valuable chemotaxonomic markers in the Celastraceae plant family. However, the …
Number of citations: 4 link.springer.com
NB Kristensen, A Danfær… - … Scandinavica A—Animal …, 1998 - Taylor & Francis
The portal recovery of SCFA (short‐chain fatty acids) infused intraruminally as a single load was investigated in sheep adapted to a hay (H) or a concentrate/straw (CS) diet. The …
Number of citations: 6 www.tandfonline.com
M Ando, K Wakamatsu - Archives of environmental contamination and …, 1985 - Springer
… Sodium acetate-1-13C (92.4%) was purchased from Prochem, England. Acephate (analytical reagent grade 98.5%) was donated by the Hokko Chem. Tech. …
Number of citations: 7 link.springer.com
F Leone - 2021 - spectrum.library.concordia.ca
… , peptone was replaced with sodium acetate and sodium acetate-1-13C (Sigma-Aldrich, CAS … A mass balance approach was used to calculate the exact mass of sodium acetate-1-13C …
Number of citations: 1 spectrum.library.concordia.ca
A Yoda, F Takeshima, K Kadota, K Inoue… - Internal …, 2012 - jstage.jst.go.jp
Few clinical studies have so far focused on gastrointestinal motility in patients with eosinophilic gastroenteritis. A 29-year-old man was evaluated for epigastralgia of unknown origin. A …
Number of citations: 4 www.jstage.jst.go.jp
RS Bodine, M Hylarides, GH Daub… - The Journal of Organic …, 1978 - ACS Publications
… We acknowlege and thank the Stable Isotope Resource (LASL/ NIH/ERDA) for supplying the sodium acetate-1 -13C and sodium acetate-2-13C needed for the preparation of the la…
Number of citations: 18 pubs.acs.org
KL Rinehart Jr, AC Buchholz… - Journal of the …, 1968 - ACS Publications
… The former was prepared by the same sequence employed for the dilabeledcompound starting with sodium acetate-1-13C, the latter from phenyllithium and methyl-13C iodide. Low-…
Number of citations: 67 pubs.acs.org
BJ Tickner, C Platas‐Iglesias… - … A European Journal, 2022 - Wiley Online Library
In this work the chemistry of yttrium complexes is exploited for small molecule capture and activation. Nuclear magnetic resonance (NMR) and density functional theory (DFT) studies …

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